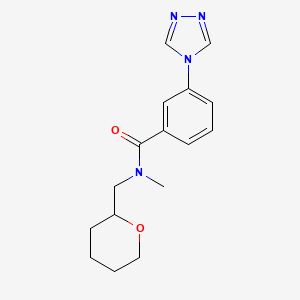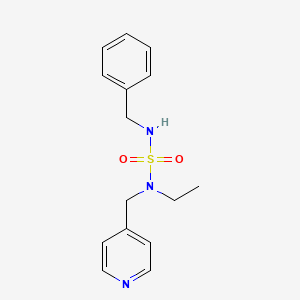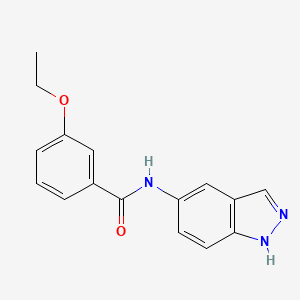
N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community for its potential use in research.
作用机制
N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide acts as a partial agonist of the CB1 receptor, which is part of the endocannabinoid system. This system is involved in regulating various physiological processes, including appetite, pain sensation, and mood. N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide are similar to those of other synthetic cannabinoids, including increased heart rate, decreased blood pressure, and altered perception of time and space. N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have analgesic and anti-inflammatory effects, as well as potential neuroprotective properties.
实验室实验的优点和局限性
One advantage of using N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its high affinity for the CB1 receptor, which allows for more precise and targeted studies of the endocannabinoid system. However, one limitation is the potential for N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide to produce unpredictable and potentially dangerous effects, especially when used in high doses or in combination with other drugs.
未来方向
For N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide research include studying its potential as a therapeutic agent for various medical conditions, including chronic pain, inflammation, and neurodegenerative diseases. Additionally, further research is needed to better understand the potential risks and benefits of using N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments, as well as its potential for abuse and addiction. Finally, more research is needed to explore the potential of N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide as a tool for studying the endocannabinoid system and its role in various physiological processes.
合成方法
The synthesis of N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of a benzoyl chloride with 4-fluorobenzylamine, followed by the addition of tetrahydro-2H-pyran-2-ylmethylamine and 4H-1,2,4-triazole-3-thiol. The resulting compound is then methylated using methyl iodide to produce N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.
科学研究应用
N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, as well as its potential use as a therapeutic agent for certain medical conditions.
属性
IUPAC Name |
N-methyl-N-(oxan-2-ylmethyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19(10-15-7-2-3-8-22-15)16(21)13-5-4-6-14(9-13)20-11-17-18-12-20/h4-6,9,11-12,15H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWMHGWTDILUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCO1)C(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5396183.png)
![4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5396194.png)
![2-hydroxy-5-({4-[2-(6-hydroxy-5-nitro-2-oxo-2,3-dihydro-4-pyrimidinyl)vinyl]benzylidene}amino)benzoic acid](/img/structure/B5396207.png)
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5396208.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5396211.png)
![(1R*,2R*,6S*,7S*)-4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5396225.png)
![5-(2,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396233.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3,5-dimethyl-4-isoxazolyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5396262.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol](/img/structure/B5396272.png)

![2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5396284.png)
![{3-(3-methoxybenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5396290.png)